molecular formula C15H12N2O B185453 N-(3-cyanophenyl)-2-phenylacetamide CAS No. 89246-40-2

N-(3-cyanophenyl)-2-phenylacetamide

Cat. No. B185453
CAS RN: 89246-40-2
M. Wt: 236.27 g/mol
InChI Key: AFBIVMWJUFLUNW-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-phenylacetamide, also known as NCPPA, is a synthetic compound that has been used in various scientific research applications. This compound has been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs. NCPPA has also been used for various laboratory experiments, and has been found to have some advantages and limitations.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of N-(3-cyanophenyl)-2-phenylacetamide have shown promise in anticancer activities. A study by Konidena et al. (2018) synthesized novel derivatives and evaluated them for in vitro anticancer activity against various cancer cell lines, demonstrating significant inhibitory activity. The molecular docking analysis further supported these findings, highlighting the potential of these compounds in cancer treatment (Konidena et al., 2018).

Biological Activity Analysis

Vaštag et al. (2014) explored the biological activities of phenylacetamide derivatives, including N-(3-cyanophenyl)-2-phenylacetamide. Their study utilized quantitative structure-retention relationships (QSRR) analysis, predicting the biological properties of compounds based on their chromatographic retention behaviors. This research aids in understanding the diverse biological activities these compounds may exhibit, such as analgesic or anticonvulsant properties (Vaštag et al., 2014).

Chemical Synthesis and Modification

The synthesis and modification of N-(3-cyanophenyl)-2-phenylacetamide and its derivatives have been a focus of several studies. Goncharov et al. (2015) investigated the intramolecular cyclization of certain phenylacetamide derivatives, which is crucial for developing new chemical entities with potential applications in various fields. Such synthetic pathways are essential for the production and modification of these compounds for further research (Goncharov et al., 2015).

Nonlinear Optical Materials

In the study of nonlinear optical materials, N-(3-cyanophenyl)-2-phenylacetamide derivatives have shown potential. Gainsford et al. (2008) analyzed compounds similar in structure, assessing their bond-length alternation and crystal packing. These findings are significant for the development of novel nonlinear optical chromophores (Gainsford et al., 2008).

Antimicrobial Applications

Compounds related to N-(3-cyanophenyl)-2-phenylacetamide have been evaluated for antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety derived from a related compound, showing promising antibacterial and antifungal activities. This highlights the potential of these compounds in addressing microbial resistance issues (Darwish et al., 2014).

properties

IUPAC Name

N-(3-cyanophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBIVMWJUFLUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352591
Record name N-(3-cyanophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-cyanophenyl)-2-phenylacetamide

CAS RN

89246-40-2
Record name N-(3-cyanophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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